4-(3,3-Difluoroazetidin-1-yl)piperidine
Overview
Description
4-(3,3-Difluoroazetidin-1-yl)piperidine, also known as DF-4, is a novel chemical compound. It has the CAS Number 1373503-66-2 and the linear formula C8H16CL2F2N2 .
Molecular Structure Analysis
The InChI code for this compound dihydrochloride is 1S/C8H14F2N2.2ClH/c9-8(10)5-12(6-8)7-1-3-11-4-2-7;;/h7,11H,1-6H2;2*1H . The molecular weight is 249.13 .Physical and Chemical Properties Analysis
The molecular formula of this compound hydrochloride is C8H15ClF2N2, and its molecular weight is 212.67 g/mol.Scientific Research Applications
Metabolism and Excretion of Dipeptidyl Peptidase Inhibitors
A comprehensive study on the disposition of a dipeptidyl peptidase IV inhibitor (PF-00734200) revealed its pharmacokinetic characteristics. The compound, closely related to 4-(3,3-Difluoroazetidin-1-yl)piperidine, showed high recovery rates in rats, dogs, and humans, with the majority of the administered dose being excreted through urine in dogs and humans, and feces in rats. The study highlighted the rapid absorption of PF-00734200, with circulating radioactivity primarily composed of the parent drug. It underlined the major metabolic pathways, including hydroxylation, amide hydrolysis, N-dealkylation, and phase II pathways such as carbamoyl glucuronidation, glucosidation, and conjugation with creatinine, indicating a complex metabolic profile for these compounds (Sharma et al., 2012).
Therapeutic Potential and Mechanisms
Colony-Stimulating Factor 1 Receptor (CSF1R) Imaging
Research on neuroinflammation, a critical component of neurodegenerative diseases like Alzheimer's, led to the development of a ligand for PET imaging of CSF1R, an emerging target for neuroinflammation imaging. A specific ligand demonstrated potential for CSF1R imaging, showing increased brain uptake in a lipopolysaccharide-treated mouse model and specificity for CSF1R, which could have implications for monitoring and understanding neuroinflammatory processes in various neurological disorders (Lee et al., 2022).
Antihypertensive and Cardiovascular Effects
A series of spiro compounds containing the piperidine moiety was synthesized and evaluated for antihypertensive activity. The study revealed that certain compounds showed significant antihypertensive effects, suggesting that modifications in the piperidine structure could lead to potential therapeutic agents for treating hypertension (Clark et al., 1983).
Renin Inhibition and Hypertension Management
A series of (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides were synthesized and optimized as renin inhibitors. One compound demonstrated significant renin inhibitory activity, favorable oral exposure, and an effective blood pressure-lowering effect in hypertensive animal models, positioning it as a promising candidate for managing hypertension (Mori et al., 2013).
Safety and Hazards
The safety data sheet for 4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Properties
IUPAC Name |
4-(3,3-difluoroazetidin-1-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2/c9-8(10)5-12(6-8)7-1-3-11-4-2-7/h7,11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSGIIPUOLDNTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC(C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732483 | |
Record name | 4-(3,3-Difluoroazetidin-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093066-73-9 | |
Record name | 4-(3,3-Difluoro-1-azetidinyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1093066-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3,3-Difluoroazetidin-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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